molecular formula C25H19NO4 B4554764 4-acetylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate

4-acetylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate

Cat. No.: B4554764
M. Wt: 397.4 g/mol
InChI Key: BIAVUUDONNSSQY-UHFFFAOYSA-N
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Description

4-acetylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate is a useful research compound. Its molecular formula is C25H19NO4 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.13140809 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study detailed the synthesis of novel arylated quinolines, including 4-acetylphenyl derivatives, using Pd-catalyzed Suzuki–Miyaura cross-coupling reactions. The compounds were analyzed using various spectroscopic techniques and X-ray diffraction, revealing insights into their molecular structures and stability. Theoretical calculations matched well with experimental data, suggesting these compounds' potential in nonlinear optical (NLO) applications due to their significant NLO properties (Khalid et al., 2019).
  • Another study focused on the crystalline structure and DFT studies of N-(4-acetylphenyl)quinoline-3-carboxamide, emphasizing the molecular geometry optimizations and theoretical spectroscopic data. The research highlights the compound's detailed structural analysis, contributing to a deeper understanding of its properties (Polo-Cuadrado et al., 2021).

Theoretical Studies and Applications

  • Quantum chemical calculations based on the DFT method were performed on quinoxalines compounds, including a derivative similar to 4-acetylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate, to determine their relationship between molecular structure and inhibition efficiency as corrosion inhibitors. The results indicated that these compounds have potential applications in protecting materials from corrosion (Zarrouk et al., 2014).

Properties

IUPAC Name

(4-acetylphenyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO4/c1-16(27)17-7-13-20(14-8-17)30-25(28)22-15-24(18-9-11-19(29-2)12-10-18)26-23-6-4-3-5-21(22)23/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAVUUDONNSSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.